Allethrin
Description
Historical Context and Evolution of Allethrin (B1665230) Research within Synthetic Pyrethroid Chemistry
The journey of this compound began with research aimed at simplifying the chemical structures of natural pyrethrins (B594832), which, despite their potent insecticidal properties, were limited by their instability in light and air. inchem.orgwho.int In 1949, a team of researchers at the United States Department of Agriculture (USDA), led by Milton S. Schechter and Frederick B. LaForge, successfully synthesized the first synthetic pyrethroid, which they named this compound. wikipedia.orgnih.govnih.gov This achievement was a landmark in synthetic organic chemistry and provided a more stable alternative to natural extracts. who.int
Following its discovery, this compound was first marketed in 1952 and commercialized by several companies, including Sumitomo Chemical, by 1953. inchem.orgnih.gov However, its initial adoption faced economic challenges; the synthesis of this compound was a multi-step, complex process, making it significantly more expensive to produce than other prevalent insecticides of the era, such as DDT. nih.gov Despite this, poor harvests of pyrethrum flowers in the 1950s created a market need that facilitated this compound's gradual acceptance. nih.gov
The invention of this compound laid the groundwork for decades of subsequent research and development in pyrethroid chemistry. nih.gov It served as the parent compound for extensive structural modification studies aimed at enhancing insecticidal efficacy, photostability, and selectivity. nih.govnih.gov This research trajectory led to the development of a vast array of synthetic pyrethroids. nih.gov
A significant focus of this compound research has been its complex stereochemistry. herts.ac.uk this compound is a mixture of eight stereoisomers due to three chiral centers in its molecular structure. who.intherts.ac.uk Scientific investigation revealed that not all isomers contributed equally to its insecticidal effect. who.int This understanding spurred the development of refined this compound-based products, which are enriched with the more biologically active isomers. herts.ac.uk These include:
Biothis compound : A mixture of the two most active stereoisomers, [1R, trans;1R]- and [1R, trans;1S]-, in an approximate 1:1 ratio. wikipedia.orgwho.int
Esbiothrin (B166119) : A similar mixture to Biothis compound but with a higher proportion of the most active isomer, in an approximate 1:3 ratio. wikipedia.orgwho.intherts.ac.uk
S-Biothis compound : The single most potent isomer, the [1R, trans;1S]-isomer. inchem.orgwho.int
The evolution from a racemic mixture to isomer-enriched and single-isomer products demonstrates a key progression in pyrethroid science: the pursuit of greater efficacy and precision through stereochemistry.
| Year | Milestone | Significance |
|---|---|---|
| 1949 | Synthesis of this compound | First synthetic pyrethroid created by Schechter and LaForge at the USDA. wikipedia.orgnih.gov |
| 1952-1953 | Commercialization of this compound | This compound becomes commercially available in the USA, Japan, and other markets. inchem.orgnih.gov |
| 1958 | Elucidation of Pyrethrin I Stereochemistry | The complete, correct stereochemistry of the natural lead compound was determined, five years after this compound's launch. nih.gov |
| 1960s-Present | Development of Enriched Formulations | Research into the differing activity of this compound's isomers leads to the creation of Biothis compound and Esbiothrin. who.intherts.ac.uk |
Academic Significance and Research Trajectory of this compound as a Model Compound
This compound's importance in academic research extends far beyond its historical status as the first synthetic pyrethroid. It has served as a crucial model compound for investigating the fundamental biological and chemical properties of this entire class of insecticides.
A Model for Mode of Action Studies: this compound is classified as a Type I pyrethroid, a category characterized by the absence of an α-cyano group in their structure. who.intwikipedia.org Type I pyrethroids are known to be potent neurotoxins that act on the axons of the peripheral and central nervous systems. inchem.org this compound has been extensively used in electrophysiological and biochemical studies to elucidate this mechanism. Research has demonstrated that it prolongs the opening of voltage-gated sodium channels in nerve membranes, leading to repetitive nerve firing, hyperexcitability, paralysis, and eventual death of the insect. inchem.orgnih.gov Its interactions with nicotinic acetylcholine receptor channels have also been studied. who.int
Foundation for Structure-Activity Relationship (SAR) Studies: The existence of eight stereoisomers with varying insecticidal potencies made this compound an ideal candidate for SAR research. who.int Scientists have meticulously studied how the specific spatial arrangement (cis/trans configurations on the cyclopropane (B1198618) ring and R/S configurations at the chiral centers) influences biological activity. michberk.com It was determined that the [1R, trans;1S]-isomer is the most biologically active, providing a clear roadmap for synthesizing more potent second-generation pyrethroids. inchem.orgwho.int This line of inquiry, which began with this compound, established the critical role of stereospecificity in the insecticidal action of pyrethroids, a principle that has guided the design of nearly all subsequent compounds in this class. researchgate.net
Toxicological Research Benchmark: As an early and widely used pyrethroid, this compound has been the subject of numerous toxicological studies. These investigations have explored its effects in various biological systems, from bacterial and mammalian cell lines to animal models. nih.govresearchgate.netnih.gov For instance, research has examined its potential to cause oxidative stress, DNA damage, and mitochondrial dysfunction in human cells in vitro. nih.gov These studies, while not focused on human dosage, use this compound as a representative Type I pyrethroid to understand the potential cellular-level impacts of this chemical subgroup, providing a baseline for comparative toxicology with newer pyrethroid compounds. researchgate.net
| Product Name | Description | Key Stereoisomer Composition |
|---|---|---|
| This compound (Technical) | The original racemic mixture. who.int | Contains all 8 stereoisomers in approximately equal ratios. inchem.orgwho.int |
| d-Allethrin (B1317032) | An enriched mixture focusing on the more active 1R acid isomers. inchem.org | Consists of [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers. inchem.org |
| Biothis compound | A partially purified form with enhanced activity. herts.ac.uk | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approx. 1:1 ratio. who.int |
| Esbiothrin | A more potent variant of Biothis compound. herts.ac.uk | Consists of [1R, trans;1R]- and [1R, trans;1S]-isomers in an approx. 1:3 ratio. who.int |
| S-Biothis compound | The single most insecticidally active isomer. who.int | Consists of only the [1R, trans;1S]-isomer. inchem.orgwho.int |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34624-48-1 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |
InChI Key |
ZCVAOQKBXKSDMS-XIRDDKMYSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
boiling_point |
at 0.013kPa: 140 °C at 0.05kPa: 153 °C |
density |
Relative density (water = 1): 1.01 Relative density (water = 1): 1.00 Relative density (water = 1): 0.98 |
flash_point |
130 °C 65.6 °C o.c. ~120 °C |
melting_point |
~4 °C |
Other CAS No. |
584-79-2 28434-00-6 |
physical_description |
PALE YELLOW VISCOUS LIQUID. VISCOUS LIQUID. YELLOW VISCOUS LIQUID. |
solubility |
Solubility in water: none |
vapor_pressure |
Vapor pressure, Pa at 20 °C: Vapor pressure, Pa at 25 °C: |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modifications of Allethrin
Diverse Synthetic Pathways for Allethrin (B1665230) and its Isomers
The synthesis of this compound involves the esterification of chrysanthemic acid with allethrolone (B1665232) inchem.org. Early commercial production of this compound was achieved by Matsui at Sumitomo Chemical Co., Ltd. in 1953, based on modifications of a process developed by FMC Corporation nih.govjst.go.jp. This initial process involved multiple steps, making it more expensive compared to the synthesis of insecticides like DDT nih.govjst.go.jp.
One common synthetic route involves the reaction of chrysanthemummonocarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the cyclopentenolone in the presence of pyridine (B92270) google.com. However, this method can lead to impurities, including an isomer formed from a tertiary alcohol contaminant in the cyclopentenolone, which is difficult to separate and has low biological activity google.com. An improved method involves reacting chrysanthemummonocarboxylic anhydride (B1165640) with 2-allyl-3-methyl-2-cyclopenten-4-ol-1-one, which selectively reacts with the desired alcohol component, yielding this compound of higher purity google.com.
Research syntheses have also explored the preparation of specific this compound isomers and related compounds. For instance, the synthesis of (Z)-allethrin II, a geometrical isomer of this compound II, has been reported through the condensation of 1-methoxycarbonylethylphosphonate with tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate tandfonline.comoup.com. The synthesis of this compound metabolites, such as this compound-(E)-ol, this compound-(E)-al, and this compound-(E)-acid, has also been described, often involving oxidation of the isobutenyl side chain of the chrysanthemic acid moiety oup.comtandfonline.com.
Stereochemical Considerations in this compound Synthesis and Isomeric Composition
This compound is a molecule with multiple stereogenic centers, leading to the existence of several stereoisomers who.intinchem.orgchemistryviews.org. The chrysanthemic acid moiety has two stereocenters in the cyclopropane (B1198618) ring, allowing for cis and trans isomers and their enantiomers (1R, 1S). The allethrolone moiety has one stereocenter (at C1), allowing for R and S enantiomers who.intinchem.orgdss.go.th. Technical grade this compound is typically a racemic mixture of eight stereoisomers, present in approximately equal proportions who.intinchem.org.
The eight possible stereoisomers of this compound arise from the combinations of the stereochemistry at the C1 and C3 positions of the cyclopropane ring in chrysanthemic acid (1R/1S, cis/trans) and the stereochemistry at the C1 position of the cyclopentenone ring in allethrolone (1R/1S) who.intinchem.org. These isomers are:
[1R, trans; 1R]-
[1R, trans; 1S]-
[1R, cis; 1R]-
[1R, cis; 1S]-
[1S, trans; 1R]-
[1S, trans; 1S]-
[1S, cis; 1R]-
[1S, cis; 1S]- who.intinchem.org
Synthesis and Characterization of Enantiomers and Diastereomers (e.g., d-trans-Allethrin, S-Biothis compound)
Specific isomers of this compound have been synthesized and characterized to understand their individual properties and biological activities chemistryviews.orgdss.go.th. d-Allethrin (B1317032) is an enriched mixture containing the (1R, cis, trans)-acid ester with racemic allethrolone who.intinchem.org. Its isomeric composition is approximately 4:4:1:1 for the [1R, trans; 1R]-, [1R, trans; 1S]-, [1R, cis; 1R]-, and [1R, cis; 1S]-isomers, respectively who.intinchem.org.
Biothis compound and esbiothrin (B166119) are variants that primarily consist of the [1R, trans; 1R]- and [1R, trans; 1S]-isomers who.intinchem.org. Biothis compound has an approximate 1:1 ratio of these two isomers, while esbiothrin has a ratio of approximately 1:3 who.intinchem.org. S-Biothis compound is the single, highly active [1R, trans; 1S]-isomer who.intinchem.orgchemdad.com. The synthesis of S-Biothis compound involves the esterification of the (1R, trans)-acid with (1S)-allethrolone who.intinchem.org. Stereoselective synthesis and separation techniques, such as two-dimensional achiral/chiral liquid chromatography, are employed for the characterization and determination of the stereoisomeric composition of this compound samples researchgate.net.
Isomeric Ratios and Their Control in Research Syntheses
Controlling the isomeric ratio during this compound synthesis is crucial for producing enriched or single-isomer products with enhanced insecticidal activity chemistryviews.org. Early industrial synthesis, starting from a cis/trans mixture of chrysanthemic acids and using a non-stereoselective process, resulted in the mixture of eight stereoisomers chemistryviews.org. Research efforts have focused on optimizing synthesis to increase the content of the most potent isomers, such as the [1R, trans; 1S]-isomer (S-Biothis compound) chemistryviews.org.
Techniques like fractional crystallization of salts formed with chiral amines have been used to resolve racemic mixtures of chrysanthemic acid enantiomers researchgate.net. Stereoselective reactions and chromatographic separations are employed in research to synthesize and isolate specific this compound isomers or control the ratios of isomers in the final product tandfonline.comresearchgate.net. For instance, the synthesis of d-trans-allethrin has been reported by reacting a suitable stereochemical mixture of chrysanthemic acid chloride with (S)-allethrolone google.com.
Structural-Activity Relationship (SAR) Studies of this compound Analogues
Structural-Activity Relationship (SAR) studies on this compound and its analogues have been conducted to understand how chemical structure influences insecticidal activity nih.govjst.go.jpdss.go.th. These studies have been instrumental in the development of subsequent synthetic pyrethroids with improved properties nih.govjst.go.jp.
Chemical Modifications and Resultant Bioactivity Modulation
Modifications to both the acid and alcohol moieties of the this compound molecule have been investigated nih.govjst.go.jpdss.go.th. Early SAR studies by Matsui and Kitahara examined the effect of alkyl substituents on the cyclopropane ring of the acid component, esterified with allethrolone nih.govjst.go.jp. They found that while a 2,3-dimethyl substituted cyclopropane compound showed no insecticidal activity, a gem-dimethyl compound had approximately 10% of the activity of this compound nih.govjst.go.jp.
Modifications to the alcohol moiety, such as replacing the allyl side chain, have also been explored. The propargyl analogue of this compound (prthis compound) initially showed decreased activity compared to this compound, but careful synthesis to ensure chemical purity revealed it had more than twice the insecticidal activity nih.govjst.go.jp. The presence of a 3,4-methylenedioxyphenyl group on the cyclopropane ring in allethronyl esters of cyclopropanecarboxylic acids has been shown to result in compounds with insecticidal activity, with one such analogue being more toxic than α-dl-trans-allethrin tandfonline.com.
The stereochemical configuration is a critical factor in the bioactivity of this compound isomers inchem.orgchemistryviews.orgdss.go.th. Among the eight stereoisomers, the [1R, trans; 1S]-isomer (S-Biothis compound) is the most biologically active inchem.orgchemistryviews.org. This highlights the importance of specific stereochemical arrangements for optimal interaction with the target site in insects dss.go.th. Oxidation at the isobutenyl side chain of the chrysanthemic acid moiety has been identified as a detoxication process in insects, with the resulting metabolites showing low toxicity oup.comtandfonline.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While the provided search results mention SAR studies extensively, specific details on Quantitative Structure-Activity Relationship (QSAR) modeling for this compound derivatives are limited nih.gov. QSAR studies aim to establish mathematical relationships between chemical structure descriptors and biological activity, allowing for the prediction of the activity of new compounds. Although not explicitly detailed in the snippets, the extensive SAR data on this compound analogues and the identification of key structural features influencing activity provide a foundation upon which QSAR models could be built. Such models would likely consider parameters related to the stereochemistry, lipophilicity, electronic properties, and steric bulk of different this compound derivatives and their interactions with the insect nervous system target site.
Derivatization Strategies for Advanced Research Probes
Derivatization strategies for this compound are employed in advanced research to understand its metabolic fate, investigate structure-activity relationships (SAR), develop improved analogs, and facilitate analytical detection and separation of its various isomers and metabolites. These strategies involve targeted chemical modifications of the this compound molecule or its constituent parts.
One key area of research involves the synthesis of this compound metabolites. For instance, derivatives such as this compound-(E)-ol, this compound-(E)-al, and this compound-(E)-acid, which are metabolites found in insects, have been synthesized to study detoxification processes and the biological fate of this compound tandfonline.comoup.com. Understanding the metabolic pathways through synthesized metabolites helps researchers elucidate how organisms process and eliminate the compound researchgate.net.
Structural modifications aimed at exploring SAR and developing improved analogs also constitute a significant derivatization strategy. The replacement of the allyl group in this compound with a propargyl group, for example, led to the synthesis of Prthis compound. This modification resulted in a derivative with enhanced knockdown effects against various household pests compared to the parent this compound nih.govjst.go.jp. Research into such structural changes helps to correlate specific chemical features with biological activity, guiding the design of new compounds semanticscholar.org. The synthesis of this compound analogs has aimed at enhancing insecticidal activity jst.go.jp.
Derivatization is also a critical technique in the analytical chemistry of this compound and its related compounds, particularly for chromatographic separation and detection. Due to the presence of multiple isomers, separating them can be challenging jascoinc.com. Chemical derivatization can be used to improve the chromatographic behavior of this compound or its metabolites, facilitating their analysis. For instance, derivatization with reagents like hexafluoroisopropanol (HFIP) and N,N-diisopropylcarbodiimide (DIC) has been used in the analysis of metabolites such as chrysanthemum dicarboxylic acid ijirmps.orgresearchgate.net. These analytical derivatization methods are essential research tools for monitoring this compound and its breakdown products in various matrices researchgate.netresearchgate.net.
Further research explores the potential of this compound isomers for applications beyond traditional insecticidal use, such as in molecular switch technologies, which would involve specific modifications to control their properties, potentially through light-induced transitions researchgate.net.
The following table summarizes some of the compounds discussed in the context of this compound derivatization and related research:
| Compound Name | Description | Relevance to this compound Research Probes |
| This compound | Parent synthetic pyrethroid | Basis for structural modification and derivatization studies. |
| This compound-(E)-ol | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |
| This compound-(E)-al | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |
| This compound-(E)-acid | This compound metabolite | Synthesized to study metabolic pathways and detoxification. tandfonline.comoup.com |
| Prthis compound | This compound analog with a propargyl group replacing the allyl group | Example of structural derivatization to enhance specific properties (knockdown effect). nih.govjst.go.jp |
| This compound II | Geometric isomer of this compound derived from (Z)-pyrethric acid | Synthesized to study the impact of geometric isomerism on toxicity and activity. tandfonline.com |
| Chrysanthemic acid | Acid moiety of this compound and many other pyrethroids | Modifications of this part are key derivatization strategies for SAR studies. arkat-usa.org |
| Allethrolone | Alcohol moiety of this compound | Derivatization of this part is explored for developing new compounds and SAR studies. arkat-usa.orggoogle.com |
| Chrysanthemum dicarboxylic acid | Metabolite of pyrethroids including this compound | Analyzed using derivatization techniques to monitor exposure and metabolism. ijirmps.orgresearchgate.net |
| Tetramethrin | Related synthetic pyrethroid | Used in comparative studies of biological interactions, informing SAR. semanticscholar.org |
| Imiprothrin | Related synthetic pyrethroid | Used in SAR analysis to predict biological interactions based on structural parameters. semanticscholar.org |
Molecular and Cellular Mechanisms of Action in Model Organisms Non Human
Interaction with Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are the primary molecular targets of allethrin (B1665230) and other pyrethroid insecticides in insects and mammals taylorandfrancis.comepa.govsci-hub.seinchem.orgoup.comt3db.ca. These channels are crucial for the initiation and propagation of action potentials in neurons. This compound's interaction with VGSCs leads to a modification of their gating kinetics, resulting in prolonged opening of the channels t3db.calilab-ecust.cnnih.govmdpi.com.
Allosteric Modulation and Binding Site Characterization in Invertebrate Systems
This compound acts as an allosteric modulator of VGSCs, meaning it binds to a site on the channel protein distinct from the main ion pore, thereby altering the channel's function. Studies using various invertebrate preparations, including cockroach and squid giant axons, have been instrumental in characterizing this interaction annualreviews.orgwho.intthegoodscentscompany.com. While the precise binding site for this compound on invertebrate VGSCs is not fully resolved, research suggests that pyrethroids may bind to separate sites on the sodium channel oup.com. Specific amino acid residues in the sodium channel gene have been identified as being associated with pyrethroid resistance, suggesting these residues are part of or critical for the pyrethroid binding site or the channel conformation required for binding nih.gov.
Neurophysiological Effects on Neuronal Excitability in Model Organisms (e.g., giant axons of cockroach, crayfish, squid)
Early electrophysiological studies using model organisms like the cockroach, crayfish, and squid giant axons provided fundamental insights into this compound's neurophysiological effects sci-hub.selilab-ecust.cnannualreviews.orgwho.intthegoodscentscompany.comuu.nldntb.gov.ua. Low concentrations of this compound were shown to prolong the falling phase of the evoked nerve action potential and induce repetitive discharges in cockroach giant fiber preparations annualreviews.org. This repetitive firing is a hallmark of Type I pyrethroid poisoning and is correlated with restless behavior and uncoordinated movements in cockroaches inchem.org. At higher concentrations, this compound can reduce the amplitude of the action potential and eventually block nerve conduction annualreviews.org.
Studies on crayfish and squid giant axons also demonstrated that this compound causes repetitive discharges in response to a single stimulus, a result of an increase in the depolarizing after-potential lilab-ecust.cnnih.gov. The effect of this compound on nerve activity can be influenced by temperature, with repetitive discharges often observed within an optimal temperature range who.intresearchgate.net.
Effects on Sodium Channel Gating Kinetics
This compound significantly modifies the gating kinetics of sodium channels. Normally, sodium channels open (activate) and close (inactivate) rapidly in response to changes in membrane potential annualreviews.org. This compound slows down both the activation and inactivation kinetics, leading to a prolonged open state of the channel lilab-ecust.cnnih.gov. This results in a persistent sodium current during depolarization and a large, slowly decaying sodium tail current upon repolarization lilab-ecust.cnnih.gov. This prolonged influx of sodium ions disrupts the normal repolarization of the neuronal membrane, leading to hyperexcitability and repetitive firing t3db.calilab-ecust.cnmdpi.com.
The modification of sodium channel gating by Type I pyrethroids like this compound results in rapidly decaying monoexponential tail currents compared to the persistent biexponential currents caused by Type II pyrethroids nih.gov.
Here is a table summarizing some observed effects of this compound on sodium channel gating kinetics in model organisms:
| Model Organism | Observed Effect | Mechanism | Source |
| Cockroach | Prolonged falling phase of action potential, repetitive discharges | Slowing of sodium channel inactivation, increased depolarizing after-potential | annualreviews.orgwho.int |
| Crayfish | Repetitive discharges, prolonged sodium current | Slowing of sodium channel kinetics, increased depolarizing after-potential | lilab-ecust.cnnih.gov |
| Squid | Repetitive discharges, prolonged sodium current | Slowing of sodium channel kinetics, increased depolarizing after-potential | lilab-ecust.cnwho.int |
Secondary Molecular Targets and Off-Target Interactions in Invertebrates
Modulation of Voltage-Gated Calcium Channels
Voltage-gated calcium channels (VGCCs) are another class of ion channels that can be modulated by pyrethroids, including this compound oup.comresearchgate.netens-lyon.frresearchgate.netnih.govens-lyon.frnih.gov. Studies have shown conflicting results regarding the exact effects of pyrethroids on VGCCs, with some reporting blocking and others reporting facilitation of calcium entry researchgate.netens-lyon.frnih.gov. These variations may depend on the species, tissue type, VGCC subtype, and the specific pyrethroid isomer involved ens-lyon.frnih.gov.
In adult honeybee skeletal muscle fibers, this compound has been shown to block nifedipine-sensitive voltage-dependent Ca2+ currents, which are important for muscle contraction ens-lyon.frens-lyon.fr. Studies in PC12 cells (a rat pheochromocytoma cell line often used as a neuronal model) have indicated that this compound can differentially modulate VGCC subtypes, stimulating some (ω-conotoxin GVIA-insensitive, predominantly L-type) while inhibiting others (nimodipine-insensitive, predominantly N-type) researchgate.netens-lyon.frnih.govens-lyon.frnih.gov. This compound has also been shown to shift the voltage-dependent inactivation of certain calcium channels researchgate.net.
Influence on Intracellular Calcium Release and Homeostasis
This compound's modulation of VGCCs and potential effects on other calcium-regulating mechanisms can influence intracellular calcium levels and homeostasis epa.govlilab-ecust.cnwho.intresearchgate.netnih.gov. Calcium is a crucial second messenger involved in numerous cellular processes, including neurotransmitter release, muscle contraction, and gene expression ens-lyon.frnih.govmdpi.comfrontiersin.org.
Disruption of intracellular calcium homeostasis can have significant consequences for neuronal function and survival nih.govfrontiersin.org. While some studies suggest that pyrethroid-induced increases in intracellular calcium may be secondary to VGSC activation and subsequent calcium influx ens-lyon.fr, other research indicates direct effects on calcium release from intracellular stores taylorandfrancis.commedchemexpress.comchemsrc.comresearchgate.net. For instance, this compound has been reported to induce calcium release in rat testicular carcinoma cells medchemexpress.comchemsrc.comresearchgate.net. Abnormal calcium homeostasis has been consistently linked to neurotoxicity nih.gov.
Here is a table summarizing some observed effects of this compound on calcium channels and intracellular calcium in model organisms/cells:
| Model Organism/Cell Type | Observed Effect | Mechanism | Source |
| Honeybee muscle fibers | Blocks nifedipine-sensitive voltage-dependent Ca2+ current | Inhibition of muscle VGCCs | ens-lyon.frens-lyon.fr |
| PC12 cells | Stimulates GVIA-insensitive Ca2+ current, inhibits NIM-insensitive Ca2+ current | Differential modulation of VGCC subtypes (L-type and N-type) | researchgate.netens-lyon.frnih.govnih.gov |
| Rat testicular cells | Induces intracellular calcium release | Potential direct effect on calcium stores or downstream of other interactions | medchemexpress.comchemsrc.comresearchgate.net |
Perturbations of Intracellular Signaling Pathways (e.g., phosphoinositol breakdown, ERK, MAPK)
While the primary mechanism of action of this compound involves voltage-gated sodium channels, there is evidence suggesting potential interactions with intracellular signaling pathways. Pyrethroids, as a class, can affect various cellular processes beyond their direct interaction with ion channels. For instance, studies on other insecticides, including DDT, have implicated changes in signal transduction pathways such as the MAPK/ERK pathway in insect responses oup.com. Although direct, detailed studies specifically on this compound's impact on phosphoinositol breakdown, ERK, or MAPK pathways in model organisms are not extensively highlighted in the provided search results, the broader context of pyrethroid action and insecticide resistance research suggests that such pathways could be indirectly affected by the primary neurotoxic effects or as part of cellular stress responses oup.com. Calcium signaling, which is often linked to phosphoinositol breakdown, can be affected by compounds that alter ion channel function researchgate.net.
Comparative Mechanistic Studies Across Different Invertebrate Species
Comparative studies have investigated the effects of this compound and other insecticides across different invertebrate species, revealing variations in sensitivity and responses. While the primary target (voltage-gated sodium channels) is conserved, differences in channel structure, metabolism, and other factors can lead to species-specific variations in the observed effects researchgate.netsci-hub.se. For example, early comparisons of this compound toxicity across different insect species showed variations in absolute and relative toxicities researchgate.net. Studies on sense organs in Xenopus laevis (a non-mammalian vertebrate model often used for comparative neurotoxicity studies) demonstrated that this compound induced repetitive firing in sensory neurons, similar to DDT, but with potentially different characteristics compared to other insecticides like dieldrin (B1670511) uu.nl. These comparative studies highlight the complexity of insecticide action and the influence of species-specific physiological and biochemical differences on the ultimate toxicological outcome researchgate.netuu.nl.
Here is a table summarizing some comparative findings:
| Compound | Species Tested | Effect on Sensory Neurons (Repetitive Firing) | Notes | Source |
| This compound | Xenopus laevis (tadpoles) | Pronounced repetitive firing | More effective than DDT in isolated prep | uu.nl |
| DDT | Xenopus laevis (tadpoles) | Pronounced repetitive firing | Effect dependent on exposure time | uu.nl |
| Dieldrin | Xenopus laevis (tadpoles) | Failed to induce repetitive activity | Caused increase in spontaneous firing | uu.nl |
| Aldrin-transdiol | Xenopus laevis (tadpoles) | Failed to induce repetitive activity | Profound effect on motor endplate/spinal cord | uu.nl |
Metabolism and Biotransformation Pathways in Environmental and Biological Systems Non Human
Enzymatic Hydrolysis Mechanisms of Allethrin (B1665230) Esters
The hydrolysis of the central ester bond in this compound is a significant detoxification pathway, breaking the molecule into its constituent alcohol (allethrolone) and acid (chrysanthemic acid) moieties. nih.gov This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver of vertebrates and various tissues of insects. inchem.orgnih.gov The efficiency of this hydrolytic cleavage can vary significantly between species, which often explains the selective toxicity of this compound. researchgate.net
In many organisms, the hydrolysis of the ester linkage is a rapid process that leads to the formation of less toxic metabolites. nih.gov For instance, studies on the biodegradation of this compound by the bacterium Acidomonas sp. revealed that the initial step in the metabolic pathway is the hydrolysis of the ester bond, resulting in the production of chrysanthemic acid and allethrolone (B1665232). researchgate.net Similarly, in mammals, the cleavage of the ester bond is a key detoxification step, preventing the accumulation of the parent compound. nih.gov The resistance of certain isomers of this compound to hydrolytic attack can lead to alternative metabolic routes, such as oxidation, becoming more prominent. nih.gov
Oxidative Metabolism via Cytochrome P450 Systems
Oxidative metabolism, primarily mediated by the cytochrome P450 monooxygenase (P450) system, represents another major biotransformation pathway for this compound, especially for isomers that are more resistant to hydrolysis. nih.gov This enzymatic system is responsible for a variety of oxidative attacks at several sites on the this compound molecule. nih.gov These reactions generally increase the water solubility of the compound, preparing it for subsequent conjugation and excretion.
The cytochrome P450 enzymes catalyze the hydroxylation of various alkyl and alkenyl side chains on both the chrysanthemic acid and allethrolone portions of the molecule. who.int A primary site of oxidative attack is the trans-methyl group of the isobutenyl moiety in the chrysanthemic acid part of the molecule. who.intwho.int This leads to the formation of a hydroxymethyl group, which can be further oxidized. who.int Additionally, hydroxylation can occur at the geminal dimethyl groups on the cyclopropane (B1198618) ring and at the methylene (B1212753) position of the allyl group in the allethrolone moiety. who.int
The oxidative metabolism of this compound results in a diverse array of metabolites. Following the initial hydrolysis, the resulting allethrolone can undergo further oxidation. who.int Oxidation of the chrysanthemic acid moiety, particularly at the isobutenyl group, leads to the formation of chrysanthemum dicarboxylic acid. nih.govwho.int The major urinary metabolites found in rats include chrysanthemum dicarboxylic acid and allethrolone, alongside oxidized forms of the parent this compound molecule. who.int
The table below summarizes the key oxidative metabolites of this compound.
| Metabolite | Precursor Moiety | Metabolic Reaction |
|---|---|---|
| Allethrolone | This compound | Ester Hydrolysis |
| Chrysanthemic Acid | This compound | Ester Hydrolysis |
| Chrysanthemum Dicarboxylic Acid | Chrysanthemic Acid | Oxidation of the trans-methyl group |
| Hydroxy this compound | This compound | Hydroxylation at various positions |
Conjugation Reactions and Metabolite Identification
Following hydrolysis and oxidation, the resulting metabolites of this compound often undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the organism. who.int While specific conjugation products of this compound are not extensively detailed in the provided search results, pyrethroid metabolites, in general, are known to be conjugated with glucuronic acid or sulfate. Houseflies have been shown to conjugate and excrete hydroxymethyl compounds, likely as glucosides. who.int
Comparative Metabolism Across Non-Target Organisms (e.g., fish, insects, birds)
The metabolism of this compound, and consequently its toxicity, varies significantly across different non-target organisms.
Fish : this compound is highly toxic to fish. inchem.orgorst.edu This heightened sensitivity is attributed to their relatively slow metabolism and elimination of pyrethroids. orst.edu The half-lives for the elimination of several pyrethroids by trout are greater than 48 hours. orst.edu The rate of detoxification through ester hydrolysis and oxidation is significantly lower in fish compared to mammals and birds, leading to the accumulation of the toxic parent compound.
Insects : The metabolism of this compound in insects is a key factor in both its insecticidal activity and the development of resistance. researchgate.net Houseflies, for example, metabolize this compound through oxidation of the trans-methyl group, and resistant strains exhibit a more rapid metabolism of the compound. who.int Detoxification in insects is primarily mediated by esterases and cytochrome P450 monooxygenases. siu.edu
Birds : this compound is considered to have low toxicity to birds. who.intorst.edu The oral LD50 for this compound in bobwhite quail is 2030 mg/kg, and it is greater than 2000 mg/kg in mallards. orst.edu Birds, like mammals, are generally efficient at metabolizing pyrethroids through both hydrolysis and oxidation, which contributes to their lower susceptibility. nih.gov The metabolic reactions in birds are fundamentally similar to those in mammals, involving both phase I (oxidation, hydrolysis) and phase II (conjugation) reactions. nih.gov
The following table provides a comparative overview of this compound's toxicity in different non-target organisms, which is linked to their metabolic capabilities.
| Organism | Toxicity Level | Metabolic Efficiency |
|---|---|---|
| Fish | High | Low (slow metabolism and elimination) |
| Insects | High (target organism) | Variable (basis for resistance) |
| Birds | Low | High (efficient hydrolysis and oxidation) |
Detoxification Mechanisms and Pathways in Target and Non-Target Organisms
Detoxification of this compound is a critical process that determines its selective toxicity. In both target (insects) and non-target organisms, the primary detoxification mechanisms involve enzymatic degradation.
Target Organisms (Insects) : In insects, detoxification is primarily achieved through the action of esterases, which hydrolyze the ester bond, and cytochrome P450 monooxygenases, which oxidize the molecule. siu.edu The up-regulation of these enzymes is a common mechanism of insecticide resistance. nih.gov For instance, in the aquatic amphipod Hyalella azteca, both cytochrome P450s and general esterases contribute significantly to the detoxification of pyrethroids. nih.gov
Non-Target Organisms : In non-target vertebrates like mammals and birds, rapid metabolism is the key to detoxification. The liver is the primary site of metabolism, where high levels of carboxylesterases and cytochrome P450 enzymes quickly break down the absorbed this compound. inchem.orgnih.gov The resulting metabolites are less toxic and are readily excreted. nih.gov The significant difference in the rate of metabolism between insects and vertebrates is a major factor contributing to the selective toxicity of pyrethroids. researchgate.net
Resistance Mechanisms in Target Organism Populations
Target Site Insensitivity (Knockdown Resistance, kdr)
One of the most significant mechanisms of resistance to pyrethroids is target site insensitivity, commonly known as knockdown resistance (kdr). ahdb.org.ukwikipedia.orgnih.gov This form of resistance results from conformational changes in the voltage-gated sodium channel (VGSC), the primary target of pyrethroid insecticides. mdpi.comnih.gov These channels are crucial for the propagation of nerve impulses in insects. ahdb.org.uk Allethrin (B1665230) exerts its insecticidal action by binding to these channels, forcing them to remain open, which leads to hyperexcitation of the nervous system, paralysis (knockdown), and eventual death. mdpi.commdpi.comucanr.edu Kdr mutations alter the structure of the VGSC protein, which reduces the binding affinity of the insecticide molecule, thereby diminishing its efficacy. mdpi.comnih.gov
Intensive research has identified numerous single nucleotide polymorphisms (SNPs) in the VGSC gene that are responsible for kdr. These point mutations result in amino acid substitutions in the sodium channel protein. mdpi.com The prevalence and combination of these mutations can vary significantly among different pest species and geographic locations.
Several key kdr mutations have been extensively characterized in various insect populations, particularly in mosquito vectors like Aedes aegypti. The V1016G and F1534C mutations are among the most widespread and are frequently found co-occurring in populations in Southeast Asia, leading to higher levels of pyrethroid resistance. mdpi.comnih.gov The S989P mutation also contributes to resistance, and the co-occurrence of all three mutations (S989P, V1016G, and F1534C) has been documented to confer even greater resistance. mdpi.comnih.gov More recently, other mutations have been identified, such as V419L in Ae. aegypti populations in Colombia and S996P in Indonesia. mdpi.comnih.gov
| Mutation | Amino Acid Change | Associated Pest Species (Example) | Geographic Region (Example of Detection) | Reference |
|---|---|---|---|---|
| V419L | Valine to Leucine | Aedes aegypti | Colombia | nih.gov |
| S996P | Serine to Proline | Aedes aegypti | Indonesia | mdpi.com |
| V1016G | Valine to Glycine | Aedes aegypti | Southeast Asia, China | mdpi.commdpi.comnih.gov |
| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Worldwide | mdpi.commdpi.comwho.int |
The functional consequence of kdr mutations is a reduction in the sensitivity of the voltage-gated sodium channel to pyrethroids like this compound. mdpi.comresearchgate.net These genetic alterations are typically located in regions of the VGSC protein that form the binding site for pyrethroids. mdpi.com The substitution of one amino acid for another changes the three-dimensional structure of this binding pocket, which in turn hinders or prevents the insecticide molecule from docking effectively. mdpi.com
For example, modeling studies suggest that certain mutations can directly disrupt binding contacts with the pyrethroid molecule. nih.gov This reduced binding affinity means that a much higher concentration of the insecticide is required to produce the same toxic effect on the insect's nervous system. mdpi.com While a single mutation like F1534C may confer a low level of resistance, the presence of multiple mutations on the same allele (haplotype) can have an additive or synergistic effect, resulting in significantly higher resistance levels. mdpi.comnih.gov This insensitivity of the target site allows the insect's nervous system to function more or less normally, even in the presence of the insecticide.
Metabolic Resistance via Enhanced Detoxification Enzyme Activity
Metabolic resistance is another primary mechanism that enables insects to survive exposure to this compound. ahdb.org.uknih.govplos.org This form of resistance occurs when the insect's physiological systems detoxify or sequester the insecticide at a faster rate, preventing it from reaching the VGSC target site in the nervous system. pesticidestewardship.orgnih.gov This is typically achieved through the increased production or enhanced efficiency of specific detoxification enzymes. nih.gov Three major families of enzymes are primarily implicated in this process. plos.org
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a critical role in metabolizing a wide range of foreign compounds, including insecticides. plos.orgplos.org Upregulation or overexpression of certain P450 genes is a common mechanism of pyrethroid resistance. plos.org These enzymes detoxify pyrethroids, such as this compound, through oxidative reactions like hydroxylation, which makes the insecticide molecules more water-soluble and easier to excrete. researchgate.net Studies in various resistant insect populations have identified specific P450 enzymes, such as CYP6P3 in the malaria vector Anopheles gambiae, that are significantly overexpressed and have been shown to effectively metabolize pyrethroids. plos.org
In addition to P450s, two other enzyme families, esterases and Glutathione (B108866) S-transferases (GSTs), are frequently involved in metabolic resistance to insecticides. ahdb.org.uk
Esterases contribute to resistance by hydrolyzing the ester bond present in pyrethroid molecules like this compound, breaking them down into less toxic acidic and alcoholic metabolites. ahdb.org.uk Overproduction of these enzymes can confer resistance to a range of insecticides. ahdb.org.uk
Glutathione S-transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics by catalyzing their conjugation with glutathione. nih.govresearchgate.net This process increases the water solubility of the insecticide, facilitating its sequestration and excretion from the insect's body. researchgate.net Elevated GST activity has been observed in many pyrethroid-resistant insect populations, and specific GSTs, like GSTe2 in mosquitoes, have been shown to confer resistance to pyrethroids. researchgate.net
| Enzyme Family | Mechanism of Action | Effect on this compound | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Oxidation (e.g., hydroxylation) of the insecticide molecule. | Increases water solubility for excretion. | plos.orgresearchgate.net |
| Esterases | Hydrolysis of the ester bond in the pyrethroid structure. | Breaks down this compound into less toxic metabolites. | ahdb.org.uk |
| Glutathione S-Transferases (GSTs) | Conjugation of the insecticide with glutathione. | Increases water solubility for excretion and detoxification. | nih.govresearchgate.net |
Behavioral Resistance and Avoidance Strategies in Pest Species
Behavioral resistance is an evolved set of actions that reduces an insect's contact with a lethal dose of an insecticide. nih.govescholarship.org Unlike physiological or metabolic resistance, this mechanism does not involve overcoming the toxic effects of the chemical internally. Instead, insects adapt their behavior to simply avoid the toxin. pesticidestewardship.org
This can manifest in several ways. One of the most common forms is an "excito-repellent" response, where insects are irritated by contact with a treated surface and are stimulated to leave before absorbing a fatal dose. nih.gov In some cases, insects may detect the insecticide in the air and avoid the treated area altogether, a phenomenon known as spatial repellency. nih.govnih.gov Other behavioral adaptations can include a shift in resting or feeding habits to untreated locations. pesticidestewardship.org For example, mosquitoes that once rested indoors on insecticide-treated walls might develop a preference for resting outdoors. pesticidestewardship.org Studies have also documented that some resistant insect strains may exhibit avoidance during egg-laying, preferring to oviposit on untreated surfaces over those treated with an insecticide. plos.org These avoidance strategies are heritable traits that are selected for in populations under consistent insecticide pressure. escholarship.org
Molecular Diagnostics and Monitoring of this compound Resistance Alleles
The effective management of insect populations relies on the timely and accurate detection of insecticide resistance. For this compound, a type I pyrethroid, resistance is primarily associated with two mechanisms: target-site insensitivity and metabolic resistance. Molecular diagnostics have become indispensable tools for monitoring the alleles that confer these resistance traits, offering a more sensitive and rapid alternative to traditional bioassays. plos.org
Molecular assays can detect resistant alleles at low frequencies, providing an early warning system before resistance becomes widespread and control failures are observed. plos.org The primary target for these diagnostics in the context of this compound resistance is the voltage-gated sodium channel (VGSC) gene, the site of action for pyrethroids. Specific point mutations in this gene, often referred to as knockdown resistance (kdr) mutations, prevent the insecticide from binding effectively, leading to resistance. nih.govmdpi.com
Several molecular techniques are employed to identify and quantify the frequency of these resistance alleles in insect populations:
Polymerase Chain Reaction (PCR): Standard PCR and its variants, such as allele-specific PCR (AS-PCR) and real-time PCR (qPCR), are widely used to detect known kdr mutations. nih.govproquest.com These methods are designed to selectively amplify DNA fragments containing the mutation, allowing for the identification of resistant individuals. For instance, AS-PCR can genotype key mutations like F1534C and V1016I in Aedes aegypti mosquitoes. nih.gov
DNA Sequencing: Direct sequencing of the VGSC gene provides the most comprehensive information, enabling the discovery of novel mutations and the confirmation of known ones. nih.gov This method is crucial for understanding the full spectrum of genetic variation associated with resistance in a given population.
TaqMan Assays: These are a form of real-time PCR that uses fluorescent probes to differentiate between wild-type (susceptible) and mutant (resistant) alleles, allowing for high-throughput genotyping of large numbers of individuals. nih.gov
Beyond target-site resistance, diagnostics are also being developed to monitor metabolic resistance. This mechanism involves the enhanced expression of detoxification genes, such as cytochrome P450s (CYPs), esterases, and glutathione S-transferases (GSTs). nih.govmdpi.comnih.gov Techniques like RNA sequencing (RNA-seq) and quantitative PCR (qPCR) can measure the expression levels of these genes, identifying populations that have an increased capacity to metabolize this compound. nih.govresearchgate.net
The data gathered from these molecular tools are critical for creating resistance maps, tracking the frequency of resistance alleles over time, and making informed decisions for insecticide resistance management strategies.
Interactive Data Table: Molecular Diagnostic Methods for Pyrethroid Resistance Alleles
| Diagnostic Method | Target Mechanism | Specific Target(s) | Key Application |
| Allele-Specific PCR (AS-PCR) | Target-Site | kdr mutations (e.g., F1534C, V1016G, S989P) | Rapid genotyping of known resistance alleles in large samples. nih.gov |
| DNA Sequencing | Target-Site | Voltage-gated sodium channel (VGSC) gene | Confirmation of known mutations and discovery of novel resistance alleles. nih.gov |
| TaqMan qPCR Assays | Target-Site | Single Nucleotide Polymorphisms (SNPs) causing kdr | High-throughput screening and allele frequency determination in populations. nih.gov |
| RNA-Seq / qPCR | Metabolic | Detoxification genes (e.g., CYP, GST families) | Quantifying gene expression to detect upregulation associated with metabolic resistance. nih.govresearchgate.net |
Evolution and Spread of this compound Resistance in Natural Populations
The evolution of insecticide resistance is a classic example of rapid adaptation driven by strong selective pressure. nih.gov The widespread use of pyrethroids, including this compound, for public health and agricultural pest control has imposed significant selection on insect populations, favoring the survival and reproduction of individuals carrying resistance alleles.
The emergence of this compound resistance often begins with the selection of pre-existing mutations or de novo mutations in the VGSC gene. nih.gov Initially, these resistance alleles may be present at very low frequencies in a population. However, with sustained application of this compound or other pyrethroids, susceptible individuals are eliminated, while resistant individuals survive to pass on their advantageous genes to the next generation. mdpi.com Over time, this leads to a dramatic increase in the frequency of resistance alleles within the population.
Several factors influence the rate of evolution and spread of this compound resistance:
Selection Pressure: The intensity, frequency, and spatial scale of insecticide application are the primary drivers. Continuous use of the same class of insecticides accelerates the selection process. frontiersin.org
Gene Flow: The migration of resistant insects between populations is a critical factor in the geographical spread of resistance alleles. nih.gov This can introduce resistance into previously susceptible populations, leading to control failures over large areas.
Fitness Cost: Resistance mutations can sometimes be associated with a fitness cost in the absence of the insecticide, such as reduced reproductive success or shorter lifespan. mdpi.com This cost can lead to a decrease in the frequency of resistance alleles if the selection pressure is removed. However, compensatory mutations can evolve to mitigate these costs, stabilizing resistance within the population. plos.org
Genetic Background: The evolution of resistance can be complex, sometimes involving the accumulation of multiple mutations. For example, the co-occurrence of several kdr mutations (e.g., S989P, V1016G, and F1534C) in the same individual can confer even higher levels of resistance. mdpi.com
Interactive Data Table: Research Findings on the Evolution and Spread of Pyrethroid Resistance
| Target Organism | Geographic Region | Key Findings |
| Aedes aegypti | Burkina Faso | High frequencies of kdr alleles detected: 97% for F1534C and 46% for V1016I. nih.gov |
| Aedes aegypti | Rio de Janeiro, Brazil | kdr allele NaVR2 was the most frequent (65.4%), with "resistant genotypes" comprising 60% to 100% of the populations. nih.gov |
| Aedes albopictus | Shanghai, China | The overall frequency of kdr mutations reached 84.65%, suggesting rapid resistance evolution. nih.gov |
| Anopheles gambiae s.l. | Senegal | Spatial and temporal shifts in the frequencies of Vgsc-1014F and Vgsc-1014S alleles were observed between 2013 and 2018. mdpi.com |
| Aedes aegypti | India | The F1534C mutation was the most prevalent, with frequencies ranging from 42% to 89% in populations where kdr mutations were found. plos.org |
Environmental Fate, Ecotoxicology, and Persistence
Photodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments
Photodegradation is a significant pathway for the transformation of allethrin (B1665230) in the environment, particularly in the presence of sunlight or UV light. who.intchemdad.comsci-hub.se this compound is considered one of the more photolabile synthetic pyrethroids. chemdad.com
Ester Cleavage and Isomerization under Light Exposure
Under light exposure, this compound undergoes several photoreactions, including ester cleavage and cis/trans-isomerization. who.int The molecule's photo-labile isobutenyl group contributes to its susceptibility to photodecomposition. inchem.org In addition to ester cleavage, other major photoreactions include di-pi-methane rearrangement, oxidation at the isobutenyl methyl group, and epoxidation at the isobutenyl double bond. who.int
Studies on thin films of this compound exposed to a sun lamp showed approximately 90% degradation after about 8 hours. who.int Sunlight photolysis of this compound in solution yields similar products. who.int
Identification of Photodegradation Products
Photodegradation of this compound results in a complex mixture of products. chemdad.com Major degradation products identified from sunlight photolysis include chrysanthemic acid (CA), allethrolone (B1665232), pyrocin, and cis-dihydrochrysanthemo-delta-lactone. who.int Other major photoproducts are the 3-(2-hydroxymethyl) or the 3-(1-epoxy) derivative of this compound, and cyclopropylrethronyl chrysanthemate. who.int Products formed by oxidation of the acid moiety while retaining the ester link have also been observed. chemdad.com Photo-oxidation products derived from the alcohol moiety, such as allethrolone and allethronyl glyoxalate, have also been reported. chemdad.com
A novel product, 1-cyclopropyl-5-methyl-6-oxabicyclo[3.0.1]hexan-2-on-4-yl chrysanthemate, was identified as a photoproduct and was found to be a potent bacterial mutagen. chemdad.com
Microbial Degradation and Bioremediation Potential in Soil and Water
Microbial degradation is another crucial process influencing the fate of this compound in soil and water environments. researchgate.netresearchgate.net This process can contribute to the bioremediation of this compound-contaminated sites. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org
Isolation and Characterization of this compound-Degrading Microorganisms
Several microorganisms capable of degrading this compound have been isolated and characterized from contaminated sites such as soil and wastewater sludge. researchgate.netfrontiersin.orgnih.govcapes.gov.br These include bacterial strains belonging to the genera Acidomonas, Sphingomonas, Pseudomonas, and Bacillus, as well as fungal strains like Fusarium proliferatum. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.govcapes.gov.brcapes.gov.br
Studies have characterized specific strains, such as Acidomonas sp., Sphingomonas trueperi strain CW3, Pseudomonas nitroreducens strain CW7, and Bacillus megaterium strain HLJ7, for their this compound degradation capabilities. researchgate.netresearchgate.netcapes.gov.brcapes.gov.brnih.gov These isolates have demonstrated significant degradation rates in laboratory settings. For instance, Acidomonas sp. degraded over 70% of this compound in 72 hours, and Sphingomonas trueperi strain CW3 degraded 93% of this compound (50 mg L⁻¹) within seven days under optimized conditions. researchgate.netcapes.gov.br Bacillus megaterium strain HLJ7 removed 96.5% of 50 mg L⁻¹ this compound in minimal medium within 11 days, with a half-life of 3.56 days compared to 55.89 days in the control. researchgate.netnih.gov
Metabolic Pathways of Microbial Degradation
Microbial degradation of this compound primarily involves the cleavage of the carboxylester bond, followed by further metabolism of the resulting products. researchgate.netcapes.gov.brnih.gov This hydrolytic pathway can be mediated by enzymes such as esterases. researchgate.netcapes.gov.br
Studies have identified various intermediate metabolites formed during the microbial degradation of this compound. For example, an Acidomonas sp. produced cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl), 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid, chrysanthemic acid, and allethrolone as major metabolites. researchgate.netfrontiersin.org Gas chromatography-mass spectrometry analysis of degradation products by Sphingomonas trueperi strain CW3 confirmed the existence of nine metabolites. researchgate.netcapes.gov.br Bacillus megaterium strain HLJ7 produced five intermediate metabolites, suggesting degradation by ester bond cleavage and subsequent degradation of the five-carbon ring. researchgate.netnih.gov The metabolic pathways can involve hydrolysis, oxidation, and dehydrogenation reactions. researchgate.netfrontiersin.org
Sorption, Leaching, and Transport in Soil and Sediment Systems
This compound's interaction with soil and sediment significantly impacts its mobility and potential for transport in the environment. Pyrethroids, including this compound, are generally strongly adsorbed on soil and sediments. who.int
This compound has low aqueous solubility and is expected to have low mobility in most soils. regulations.govherts.ac.uk This strong sorption reduces its tendency to leach through the soil profile into groundwater. herts.ac.ukoregonstate.edu However, the potential for particle-bound transport is considered high. herts.ac.uk
Although allethrins are expected to have low mobility in most soils, there is some potential for them to be present in field runoff and eventually reach surface water bodies, particularly if applied outdoors. regulations.gov However, intended uses are generally not expected to cause significant contamination of surface water or groundwater. amazonaws.com
Summary of Environmental Fate Properties:
| Property | Value/Description | Source |
| Aqueous Solubility | Practically insoluble in water, Low aqueous solubility | chemdad.comherts.ac.uknih.gov |
| Volatility | Fairly volatile, Low to moderately volatile | who.intregulations.govherts.ac.uk |
| Aerobic Soil Persistence | Slightly persistent | regulations.govherts.ac.uk |
| Soil Mobility | Low mobility in most soils | regulations.govherts.ac.uk |
| Sorption to Soil/Sediment | Strongly adsorbed, Moderate adherence to soil organic matter | who.intamazonaws.com |
| Potential for Bioaccumulation | Not expected to be a concern, Moderate bioaccumulation in fish tissue observed in some studies | regulations.govamazonaws.com |
Identified this compound-Degrading Microorganisms:
| Organism Type | Genus/Species | Source |
| Bacterium | Acidomonas sp. | researchgate.netfrontiersin.org |
| Bacterium | Sphingomonas trueperi CW3 | researchgate.netcapes.gov.br |
| Bacterium | Pseudomonas nitroreducens CW7 | capes.gov.br |
| Bacterium | Bacillus megaterium HLJ7 | researchgate.netnih.govmdpi.com |
| Bacterium | Bacillus sp. | frontiersin.orgmdpi.com |
| Fungus | Fusarium proliferatum CF2 | nih.gov |
Volatility and Atmospheric Transport
This compound is considered a volatile to moderately volatile compound. herts.ac.ukregulations.gov It has a boiling point of 140 °C at 0.1 mmHg and can vaporize without decomposition when heated at 150 °C. nih.gov this compound has a vapor pressure of 1.2 x 10⁻⁴ mm Hg at 30 °C. nih.gov The Henry's Law Constant, which indicates the potential for a chemical to volatilize from water into air, is calculated to be 2.89 Pa m³/mol. nih.govchemsafetypro.comwikipedia.orgbyjus.com Substances with high Henry's Law constants tend to volatilize from water and can be distributed over a large area. chemsafetypro.com When released into the air, such as through the use of mosquito coils or mats, the main route of degradation for this compound is expected to be sunlight. amazonaws.com
Bioaccumulation and Biomagnification Potential in Non-Target Organisms (Aquatic, Terrestrial Invertebrates)
This compound has a low tendency for bioaccumulation in organisms. who.int While the EPA has stated that the physical and chemical properties of allethrins suggest a low potential for bioaccumulation, studies with structurally similar Type I pyrethroids indicate a potentially high potential. amazonaws.comamazonaws.com Bioconcentration studies have shown some moderate accumulation in fish tissue. amazonaws.comamazonaws.com The hazard of bioaccumulation for this compound compounds is generally rated as moderate. amazonaws.comamazonaws.com The log octanol-water partition coefficient (log Kow) for this compound is reported as 4.96, which indicates a potential for bioaccumulation, particularly in aquatic organisms like invertebrates. amazonaws.comnih.govregulations.gov However, based on current labeled uses and expected metabolism, bioaccumulation is not anticipated to be a significant concern for fish. regulations.gov
Ecotoxicological Impacts on Non-Target Aquatic and Terrestrial Organisms
Allethrins have been shown to be toxic to fish, aquatic arthropods, and honeybees in laboratory tests. who.int However, due to low application rates and lack of persistence in the environment under practical usage conditions, serious adverse effects are generally not observed. who.int
Toxicity to Fish Species (e.g., coldwater, warmwater fish)
This compound, biothis compound, and S-Biothis compound are toxic to fish, with LC50 values ranging from 9 to 90 µ g/litre . who.int S-Biothis compound is reported to be the most toxic among these. who.int Technical this compound and its related forms (s-Biothis compound and Biothis compound) are considered very highly toxic to both coldwater and warmwater fish species. epa.govepa.gov Fish sensitivity to pyrethroids like this compound may be attributed to their relatively slow metabolism and elimination of these compounds. orst.edu Coldwater fish species have shown greater sensitivity to this compound compared to warmwater species. nih.govnih.gov Temperature can influence the toxicity of this compound to fish, with higher toxicity observed at elevated water temperatures. nih.govnih.gov For instance, the toxicity of (+)-trans-allethrin to bluegill was approximately 1.5 times higher at 22 °C than at 12 °C. who.int
Table 1: Acute Toxicity of this compound to Fish Species
| Species | Endpoint (LC50) | Concentration (µ g/litre ) | Temperature (°C) | Reference |
| Various Fish | LC50 (96-hour) | 9 - 90 | Not specified | who.int |
| Bluegill | LC50 | Not specified | 22 | who.int |
| Bluegill | LC50 | Not specified | 12 | who.int |
| Coho salmon | LC50 (96-hour) | 2.6 (d-allethrin) | Not specified | orst.edu |
| Fathead minnow | LC50 (96-hour) | 80 (s-biothis compound) | Not specified | orst.edu |
| Channel catfish | LC50 (96-hour) | 30000 | Not specified | orst.edu |
| Zebrafish | LC50 | 0.80 (d-trans this compound) | Not specified | researchgate.net |
| Rainbow trout | LC50 (96-hour) | Not specified | Not specified | ipmcenters.org |
Effects on Aquatic Invertebrates (e.g., Daphnia, insect larvae)
This compound is generally less toxic to Daphnia and aquatic insect larvae compared to fish, with LC50 values ranging from 150 to 50,000 µ g/litre . who.intamazonaws.com Technical this compound is considered very highly toxic to freshwater aquatic invertebrates. epa.gov Acute toxicity assessments for aquatic invertebrates often utilize the 48-hour EC50 for Daphnia, although including tests with other species like Chironomus is also considered. nih.gov
Impacts on Beneficial Insects (e.g., honeybees)
This compound is highly toxic to honeybees, with LD50 values ranging from 3 to 9 µ g/bee . who.intamazonaws.com While laboratory tests indicate high toxicity, the risk to honeybees from outdoor uses at low application rates is considered low, and direct application to bees is unlikely to result in significant mortality. epa.govepa.gov The EPA's risk assessment for honey bees, comparing lethal dose values to concentrations from foggers, calculated the risk to bees as low. amazonaws.com Pyrethroids, including this compound, bind to voltage-gated sodium channels in nerve axons, leading to rapid tremors and convulsions in insects. theholyhabibee.com This mechanism is indiscriminate and can harm pollinators and other beneficial insects. theholyhabibee.com
Table 2: Toxicity of this compound to Honeybees
| Organism | Endpoint (LD50) | Concentration (µ g/bee ) | Reference |
| Honeybee | LD50 | 3 - 9 | who.intamazonaws.com |
| Honeybee | LD50 | 3 - 9 | orst.edu |
Sublethal Effects on Reproduction, Development, and Behavior in Model Ecosystems
Information specifically on sublethal effects of this compound on reproduction, development, and behavior in model ecosystems is limited in the provided search results. However, studies on other pyrethroids and general ecotoxicological principles suggest potential sublethal impacts on aquatic and terrestrial organisms. While some studies on this compound in mammals did not observe fetotoxic or teratogenic effects who.int, the provided information does not detail such effects in non-target organisms within model ecosystems.
Population-Level Consequences in Ecological Systems
While specific population-level consequences for ecological systems are not extensively detailed in the provided information, the ecotoxicological data offer insights into potential impacts on various non-target organisms. This compound is known to be toxic to aquatic life, including fish and aquatic arthropods, in laboratory settings. who.intepa.goveuropa.eu LC50 values for fish range from 9 to 90 µ g/litre , with S-Biothis compound being the most toxic isomer. who.int Freshwater aquatic invertebrates are also highly sensitive, with reported LC50 values for species like stoneflies, waterfleas, and amphipods in the range of 2 to 28 µ g/litre . who.intepa.gov
Although highly toxic to fish and honeybees in laboratory tests, the low application rates and lack of persistence in the environment generally mean that serious adverse effects on non-target organisms are not commonly observed in practical usage. who.int However, the European Chemicals Agency (ECHA) states that d-allethrin (B1317032) is highly toxic to aquatic life. europa.eu
For terrestrial organisms, the toxicity of this compound is considered low for birds but high for honey-bees, similar to other pyrethroids. who.int The LD50 for honey-bees is reported between 3 and 9 µ g/bee . who.int Despite this, the risk to honey bees from outdoor uses is considered low due to low application rates. epa.gov
The likelihood of adverse effects on species other than target organisms is generally expected to be low due to a combination of low exposure potential from registered uses and relative insensitivity for many taxa. regulations.gov For instance, the limited "repellency effect area" around dispensing devices and the short half-life in air contribute to low exposure for non-target insects. publicnow.com
Environmental Monitoring and Residue Analysis in Non-Biotic Matrices (soil, water, air)
Environmental monitoring and residue analysis of this compound in non-biotic matrices like soil, water, and air are conducted using various analytical techniques. who.int Methods for determining this compound residues and levels in environmental samples include dual-wavelength densitometry or derivatization followed by colorimetric measurement, capable of detecting levels as low as 0.1 mg/litre. who.int Gas chromatography with a flame ionization detector is used for analyzing the technical product. who.int High-performance liquid chromatography (HPLC) with a UV detector and a C18 reversed-phase column is also employed for quantitative analysis of this compound residue in samples. nih.gov
Immunoassays, such as ELISAs, have been developed for monitoring environmental exposure to pyrethroid insecticides and their metabolites. nih.gov These assays can be highly selective and have been applied to various environmental sample matrices, with reported limits of quantitation ranging from 0.1 to about 500 µg/L or µg/kg using simple clean-up methods. nih.gov
While limited data were available to fully describe the environmental fate of d-allethrin in air, soil, and water in one assessment, consideration of allethrins as a whole in air is partly based on estimated photodegradation in air determined through QSAR. regulations.gov
Data Table 1: Environmental Fate Properties of Allethrins
| Property | Value | Notes | Source |
| Aqueous Solubility | Practically insoluble | who.int | |
| Volatility | Fairly volatile | who.int | |
| Vapor Pressure (25°C) | 3.3 x 10⁻⁴ Torr (d-trans this compound) | Estimated value (EPISuite) | regulations.gov |
| Hydrolysis Half-life (25°C) | Stable at pH 5, 7; 4.3 days at pH 9 | Study on d-trans this compound | regulations.gov |
| Aqueous Photolysis Half-life (pH 5) | No data; fairly rapid photolysis shown | Study on d-trans this compound; half-life could not be calculated | regulations.gov |
| Photodegradation in Air Half-life | <1 hour | Estimated value (EPISuite) | regulations.gov |
| Aerobic Soil Metabolism Half-life (25°C) | 16.9-22.0 days (acid-labeled moiety) | Study on d-trans this compound | regulations.gov |
| 40.1-42.5 days (alcohol-labeled moiety) | Study on d-trans this compound | regulations.gov | |
| Soil Adsorption Coefficient (Kd) | 4.1, 6.2, 15.8, 25.9 mL/g | Study on d-trans this compound | regulations.gov |
| Organic Carbon Partition Coefficient (Koc) | 1134, 1358, 1409, 1718 | Study on d-trans this compound; indicates slight mobility | regulations.gov |
| Octanol/Water Partition Coefficient (log Kow) | >5; 4.95 | Biothis compound, Esbiothrin (B166119), Pynamin Forte product chemistry data reviews | regulations.gov |
| Persistence in Aerobic Soil | Non-persistent to slightly persistent | Based on available data | regulations.gov |
| Persistence in Soil Systems | Moderately persistent | General tendency | herts.ac.uk |
Data Table 2: Ecotoxicity of Allethrins to Non-Target Organisms (Acute Toxicity)
Data Table 3: this compound Residues in Environmental Matrices (Example Data)
| Matrix | Location | Detection Frequency | Average Concentration | Unit | Notes | Source |
| Soil | Lahore, Pakistan | 90% | 204 | µg/kg | Detected in ponds used for irrigation | mdpi.com |
| Water | Lahore, Pakistan | 100% | Lower than soil | µg/L | Detected in drinking water near ponds | mdpi.com |
Analytical Methodologies for Allethrin Research
Chromatographic Techniques for Quantification and Separation
Chromatographic methods are widely employed for the separation and quantification of Allethrin (B1665230) and its isomers due to their ability to resolve complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the identification and quantification of this compound, particularly in complex matrices. GC-MS allows for the separation of this compound from other compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information through the fragmentation pattern of the molecule ncl.edu.tw. This method has been used to identify and confirm impurities in d-allethrin (B1317032) samples capes.gov.br, nih.gov, capes.gov.br, researchgate.net. The molecular ion of this compound at m/z 302 can be observed in the mass spectrum ncl.edu.tw. GC-MS/MS, a tandem mass spectrometry approach, offers enhanced sensitivity and selectivity for pesticide analysis, including this compound, in challenging matrices like baby food at ultra-low levels thermofisher.com. Method detection limits in water using GC/MS can range from 1 to 10 ng/L, while in sediment, they can range from 1 to 5 µg/kg dry weight usgs.gov. Using GC/MS/MS, lower detection limits of 0.5 to 1.0 ng/L in water and 0.2 to 0.5 µg/kg dry weight in sediment have been achieved usgs.gov.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is utilized for the analysis of this compound, particularly when dealing with less volatile or thermally labile compounds, or for samples that require minimal sample preparation. HPLC separates the components in a liquid phase, and the eluent is then introduced into a mass spectrometer for detection and identification. HPLC-MS methods, employing soft ionization techniques like atmospheric pressure ionization with electrospray source (API-ESI) and chemical ionization (APCI), have been developed to validate and confirm the identity of impurities in d-allethrin samples, complementing GC/MS findings capes.gov.br, nih.gov, researchgate.net.
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Electron Capture Detection (GC-ECD) are common techniques for this compound analysis. GC-FID is often used for the analysis of technical grade this compound who.int, puntofocal.gob.ar. A GC-FID method using Dibutyl Phthalate as an internal standard has been developed for the determination of d-trans this compound content ppqs.gov.in. GC-ECD is known for its high sensitivity towards electron-capturing compounds, although this compound, lacking halogen atoms, may require derivatization to enhance its detectability by ECD cdc.gov, nih.gov. GC-ECD has been used for the analysis of this compound residues in crops like mushrooms jfda-online.com, fda.gov.tw, with reported detection limits of 0.05 ppm jfda-online.com, fda.gov.tw, ncl.edu.tw. Both GC-FID and GC-ECD have been applied to the determination of this compound isomers in mosquito coils cipac.org.
Here is a summary of typical chromatographic techniques used for this compound analysis:
| Technique | Detection Method | Typical Applications | Sensitivity |
| GC-MS | Mass Spectrometry | Identification and quantification in complex matrices, impurity profiling | ng/L to µg/kg range |
| HPLC-MS | Mass Spectrometry | Analysis of less volatile/labile compounds, impurity confirmation | Varies depending on method |
| GC-FID | Flame Ionization Detection | Analysis of technical grade this compound, content determination | Less sensitive than ECD for this compound |
| GC-ECD | Electron Capture Detection | Residue analysis in environmental/biological samples (often with derivatization) | High sensitivity for electron-capturing compounds |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods, such as Infrared (IR) spectroscopy, can be used for the structural elucidation and purity assessment of this compound acs.org. While the search results specifically mentioned IR spectrophotometric determination of this compound acs.org, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) (as part of GC-MS or HPLC-MS) also provide valuable structural information nih.gov, researchgate.net. NMR can identify fine structural components and is useful for both qualitative and quantitative evaluation researchgate.net.
Immunochemical Assays (e.g., ELISA) for this compound Detection
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and rapid approach for the detection of this compound, particularly for screening large numbers of samples. ELISA methods, specifically competitive ELISAs, have been developed for the detection of S-biothis compound, a specific isomer of this compound rsc.org, capes.gov.br, researchgate.net. These assays utilize antibodies that bind specifically to the target analyte. ELISA can be highly sensitive, with reported limits of detection as low as 0.0025 µg/mL for S-biothis compound rsc.org, capes.gov.br. ELISA results for S-biothis compound in environmental samples have shown good correlation with GC-ECD results rsc.org, capes.gov.br. While some studies focus on specific isomers like S-biothis compound, the principle can be applied to this compound itself or other isomers, although cross-reactivity with other pyrethroids needs to be considered rsc.org, capes.gov.br, researchgate.net.
Here is a summary of ELISA performance for S-biothis compound:
| Assay Type | Analyte | IC50 (µg/mL) | LOD (IC10) (µg/mL) | Linear Range (µg/mL) | Cross-Reactivity with this compound |
| Indirect Competitive ELISA | S-biothis compound | 0.089 rsc.org, capes.gov.br | 0.0025 rsc.org, capes.gov.br | 0.0025 - 3.17 rsc.org | Very low rsc.org, capes.gov.br |
Sample Preparation Strategies for Diverse Research Matrices (environmental, biological non-human)
Effective sample preparation is a critical step in the analysis of this compound in diverse research matrices, including environmental and biological non-human samples. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances from the matrix. Common strategies involve extraction with suitable solvents, followed by clean-up steps.
For environmental matrices such as water and sediment, techniques like Solid Phase Extraction (SPE) are frequently employed to extract and concentrate pyrethroids, including this compound usgs.gov, nemi.gov. Microwave-assisted extraction has been used for sediment samples usgs.gov. Clean-up steps, such as using Florisil cartridges or stacked SPE, may be necessary to remove co-extracted matrix interferences jfda-online.com, fda.gov.tw, usgs.gov. For air samples, collection methods followed by GC-ECD analysis have been used to monitor this compound concentrations nih.gov.
In biological non-human matrices, such as crops, solvent extraction is a common initial step. For example, this compound residues have been extracted from mushrooms using acetone-petroleum ether mixture jfda-online.com, fda.gov.tw. Following extraction, steps like washing with aqueous solutions and evaporation may be performed before chromatographic analysis jfda-online.com, fda.gov.tw. For analysis in biological samples, common methods involve GC combined with various detectors or HPLC coupled with a UV detector cdc.gov. Sample preparation often involves extraction with solvent, partition, and clean-up steps who.int.
Modern sample preparation techniques like Solid Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Matrix Solid Phase Dispersion (MSPD), Stir Bar Sorptive Extraction (SBSE), Single-drop Microextraction (SDME), and Pressurized Fluid Extraction (PFE) are also utilized for environmental matrices, offering advantages such as reduced solvent consumption and analysis time researchgate.net.
Here is a summary of sample preparation examples:
| Matrix | Extraction Method | Clean-up Method(s) | Analytical Technique | Source |
| Mushrooms (Crop) | Acetone-petroleum ether (1:2) extraction | Washing with 2% aqueous NaCl, Evaporation | GC-ECD | jfda-online.com, fda.gov.tw |
| Water (Environmental) | SPE (e.g., HLB cartridge) | May involve stacked SPE | GC/MS, GC/MS/MS | usgs.gov, nemi.gov |
| Sediment (Environmental) | Microwave-assisted extraction | Stacked SPE, HPLC/GPC | GC/MS, GC/MS/MS | usgs.gov |
| Air (Environmental) | Air sampling | Not specified in detail | GC-ECD | nih.gov |
This compound is a synthetic pyrethroid insecticide used to control various insects. psu.edusciforum.netjascoinc.com Its chemical structure is similar to natural pyrethrins (B594832) found in chrysanthemums, but this compound is more stable and has a longer residual effect. jascoinc.com Due to its widespread use, the development and validation of accurate and sensitive analytical methods are crucial for its determination in various matrices for research purposes.
7.5. Validation of Analytical Methods for Research Applications (e.g., recovery rates, detection limits)
Validation of analytical methods for this compound in research involves establishing parameters such as recovery rates, detection limits (LOD), and quantification limits (LOQ) to ensure the method's reliability and accuracy. These parameters are critical for confidently determining this compound concentrations in diverse sample types, including environmental and biological matrices.
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are commonly employed for this compound analysis. cdc.govnih.gov These methods are often coupled with various detectors, such as Electron Capture Detection (ECD), Flame Ionization Detection (FID), Mass Spectrometry (MS), or tandem Mass Spectrometry (MS/MS), to enhance sensitivity and selectivity. cdc.govnih.govusgs.gov
Validation studies assess the method's performance characteristics. Recovery rates indicate the efficiency of the extraction and analysis process, representing the percentage of the analyte that is recovered from a spiked sample. Detection limits define the lowest concentration of the analyte that can be reliably detected, while quantification limits are the lowest concentrations that can be quantified with acceptable accuracy and precision. apvma.gov.au
Research has reported varying recovery rates and detection limits for this compound depending on the matrix and the specific analytical method used. For instance, a method for analyzing selected pyrethroids, including this compound, in air using GC/ECD, GC/NPD, GC/FPD, or HPLC/UV reported sample detection limits ranging from 0.1 to 50 µg/m³ for air samples, though specific recovery data for this compound was not available in this context. cdc.gov For cypermethrin, another pyrethroid, a detection limit of 0.1 µg/m³ and a mean recovery of 100.15% were reported for air analysis using GC/ECD. cdc.gov
In water and sediment samples, GC/MS and GC/MS/MS methods have been used for pyrethroid analysis. Typical method detection limits for pyrethroids in water have ranged from 1 to 10 ng/L using GC/MS and 0.5 to 1.0 ng/L using GC/MS/MS. usgs.gov In sediment, MDLs ranged from 1.0 to 5 µg/kg using GC/MS and 0.2 to 0.5 µg/kg using GC/MS/MS. usgs.gov Acceptable recoveries (greater than 70 percent) for pyrethroids in these matrices have been reported. usgs.gov
A developed and validated LC-APCI-Orbitrap-MS method for determining several pesticides, including this compound, in blood and urine samples reported linearity ranges of 1-8 µ g/spot in blood and 8-16 µ g/spot in urine. sciforum.net The LOD and LOQ for this method were found to be in the range of 0.079-0.521 µ g/spot . sciforum.net Another LC-APCI-Orbitrap-MS method for multiple pesticides, including this compound, reported LOD values ranging from 0.001 to 0.006 µg/mL and LOQ values ranging from 0.003 to 0.30 µg. ijcrt.org
For the quantification of this compound from Annona squamosa (Custard Apple) using a HPTLC densitometric method, the linearity range was 40–320 ng/spot. longdom.org The LOD was found to be 13 ng, and the LOQ was 40 ng. longdom.org The average percent recoveries at three different levels of this compound were found to be 99.88%. longdom.org
An enzyme-linked immunosorbent assay (ELISA) for S-biothis compound, a stereoisomer of this compound, showed acceptable recovery rates ranging from 90.7% to 111.7% in water and dust samples. psu.edu The LOD for this ELISA method was 0.0025 µg/mL. psu.edu
Validation guidelines often specify acceptable ranges for recovery rates based on analyte concentration. For active constituents or impurities with content greater than 10%, acceptable mean recovery is typically 98% to 102%. For content between 1.0% and 10.0%, the range is 90% to 110%. For content between 0.1% and 1.0%, it is 80% to 120%, and for content less than 0.1%, the acceptable range is also 80% to 120%. apvma.gov.au
These examples highlight the importance of method validation in analytical research involving this compound, ensuring the accuracy and reliability of the data obtained across different matrices and analytical techniques.
Interactions with Other Chemical Compounds in Research Contexts
Synergistic and Antagonistic Effects with Enzyme Inhibitors (e.g., piperonyl butoxide)
The efficacy of pyrethroid insecticides like allethrin (B1665230) is often enhanced by the addition of synergists, compounds that, while having little to no insecticidal activity themselves, increase the potency of the insecticide wikipedia.orgsoton.ac.uk. Piperonyl butoxide (PBO) is a widely used synergist that acts primarily by inhibiting the activity of mixed-function oxidases (MFOs), also known as cytochrome P-450 systems, which are key enzymes involved in the metabolic detoxification of insecticides in insects wikipedia.orgplantprotection.plnih.gov. By inhibiting these enzymes, PBO reduces the rate at which the insect can break down this compound, allowing higher concentrations of the insecticide to reach its target site and exert its lethal effect nih.govwikipedia.org.
Research has demonstrated the synergistic effects of PBO on various pyrethroids, including those related to this compound, in different insect species plantprotection.plnih.govitb.ac.id. For instance, studies have shown that the addition of PBO can significantly increase the toxicity of pyrethroids, suggesting that oxidative metabolism mediated by P450 enzymes plays a role in insecticide resistance plantprotection.plitb.ac.id. While the primary mechanism of synergy with PBO involves the inhibition of detoxification enzymes, particularly monooxygenases, other enzymes like carboxylesterases (CarE) and glutathione-S-transferases (GST) can also be involved in insecticide metabolism, and their inhibition by various synergists can contribute to synergistic effects nih.govmdpi.com.
However, the extent of synergism can vary depending on the insect species, the specific insecticide, and the enzyme inhibitor used nih.gov. In some cases, enzyme inhibitors might show varying degrees of synergism or even antagonism depending on the insect species and the specific enzymes involved in their detoxification pathways nih.gov. For example, while PBO often shows high synergism with various insecticides, the synergistic effects of other inhibitors like triphenyl phosphate (B84403) (TPP) and diethyl maleate (B1232345) (DEM) can vary nih.gov.
Co-exposure Studies and Joint Toxicity Assessments in Non-Human Models
Co-exposure studies investigate the combined effects of this compound with other chemicals on non-human organisms. These studies are crucial for understanding the potential risks posed by exposure to mixtures of chemicals present in the environment. Non-human models, such as fish and invertebrates, are commonly used in these assessments due to their sensitivity to insecticides and their ecological relevance who.intepa.govresearchgate.netbiointerfaceresearch.com.
Research has shown that this compound can be highly toxic to aquatic organisms, including fish and freshwater aquatic invertebrates who.intepa.gov. Joint toxicity assessments explore whether the combined effect of this compound and other compounds is additive, synergistic, or antagonistic. For example, studies examining the co-exposure of this compound with other insecticides or chemicals in aquatic models like zebrafish (Danio rerio) can provide insights into the combined toxicological profiles researchgate.netbiointerfaceresearch.com. These studies often involve observing changes in behavior, physiological parameters, and mortality rates upon exposure to different concentrations of individual compounds and their mixtures researchgate.net.
The toxicity of this compound in non-human models can be influenced by factors such as temperature, with fish showing increased sensitivity at elevated water temperatures nih.gov. While some studies focus on the acute toxicity of this compound alone or in simple mixtures researchgate.net, more complex assessments may investigate the effects of chronic exposure or the interaction with substances that could potentially mitigate toxicity, such as probiotics biointerfaceresearch.com.
Data from co-exposure studies in non-human models highlight the potential for complex interactions between this compound and other chemicals, emphasizing the importance of considering mixture toxicity in ecological risk assessments.
Molecular Basis of Mixture Toxicity in Invertebrates
The molecular basis of mixture toxicity in invertebrates exposed to this compound and other compounds often involves the interaction of these chemicals with detoxification enzymes and target sites. As discussed in the context of synergism, enzymes like cytochrome P450 monooxygenases, carboxylesterases, and glutathione (B108866) S-transferases play a significant role in the metabolism and detoxification of pyrethroids in insects wikipedia.orgplantprotection.plnih.govnih.govmdpi.com.
When this compound is present in a mixture with enzyme inhibitors like PBO, the inhibition of these detoxification pathways leads to a higher internal concentration of this compound, resulting in enhanced toxicity. This synergistic effect at the molecular level is due to the reduced capacity of the organism to metabolize the insecticide into less toxic forms nih.govwikipedia.orgnih.gov.
Studies investigating the molecular basis of resistance in invertebrates have also shed light on mixture toxicity. Insecticide resistance can develop through various mechanisms, including increased detoxification enzyme activity or alterations in the insecticide's target site, the voltage-sensitive sodium channel inchem.orgnih.govitb.ac.id. When exposed to mixtures, the combined effect can depend on how the different components of the mixture interact with these resistance mechanisms. For example, if resistance is primarily due to increased enzyme activity, the addition of an enzyme inhibitor can restore susceptibility to the insecticide itb.ac.id.
Research using biochemical analysis can quantify the activity of detoxification enzymes in invertebrates exposed to insecticides and their mixtures, providing direct evidence of the molecular mechanisms underlying synergistic or antagonistic effects nih.govnih.govmdpi.com. Furthermore, studies at the genetic level can identify the genes involved in detoxification and target site sensitivity, offering deeper insights into the molecular basis of mixture toxicity and the evolution of resistance itb.ac.idliverpool.ac.uk.
Understanding the molecular interactions between this compound and other chemicals in invertebrates is crucial for developing effective pest management strategies and predicting the potential ecological impacts of insecticide mixtures.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11442 |
| Piperonyl butoxide | 5794 |
| Deltamethrin | 4652 |
| Cypermethrin | 8617 |
| Permethrin | 4791 |
| Chlorpyrifos | 2723 |
| Methamidophos | 4037 |
| Fenvalerate | 22037 |
| Fipronil | 3340 |
| Avermectin | 52888119 |
| Triphenyl phosphate | 8210 |
| Diethyl maleate | 10905 |
| Lambda-cyhalothrin | 5290107 |
| Prochloraz | 39535 |
| Propiconazole | 49852 |
| DDT | 3036 |
| Pirimiphos-methyl | 33489 |
| Dihydrosafrole | 7908 |
| Safrole | 6996 |
| Rotenone | 6740 |
| Carbaryl | 2669 |
| Esfenvalerate | 21624 |
| Cinerin I | 6435025 |
| Prthis compound | 16486 |
| d-Phenothrin | 32248 |
| Biothis compound | 17191 |
| S-Biothis compound | 17192 |
| Esbiothrin (B166119) | 6433369 |
| d-trans this compound | 11443 |
| d-cis,trans-Allethrin | 11442 |
| d-cis-trans-Allethrin | 11442 |
| Allyl cinerin | 11442 |
| Pynamin | 11442 |
| OMS 468 | 11442 |
Data Tables
| Insecticide Class | Synergist | Observed Effect | Primary Mechanism | Relevant Citations |
| Pyrethroids | Piperonyl butoxide | Synergism | Inhibition of Mixed-Function Oxidases (P450) | nih.govwikipedia.orgplantprotection.plnih.govmdpi.com |
| Pyrethroids | Organophosphates | Potentiation | Inhibition of Carboxylesterases | nih.gov |
| Pyrethroids | Plant Essential Oils | Synergism/Antagonism | Inhibition of Cytochrome P450 and GST activities | mdpi.com |
Note: This table represents a general overview of interactions reported in the context of pyrethroids, including this compound. Specific synergistic ratios for this compound with different compounds would require detailed data from individual research studies.
Further research findings indicate that the toxicity of this compound and other pyrethroids in aquatic invertebrates like Daphnia and aquatic insect larvae varies, with LC50 values spanning a wide range depending on the specific organism who.int. For example, this compound is generally less toxic to Daphnia and aquatic insect larvae compared to fish who.int.
| Organism Type | This compound Toxicity (LC50) | Notes | Relevant Citations |
| Fish | 9 - 90 µ g/litre | S-Biothis compound is generally more toxic | who.int |
| Daphnia and aquatic insect larvae | 150 - 50,000 µ g/litre | Generally less toxic than to fish | who.int |
| Stonefly | 2 µ g/litre (96-h LC50) | Most susceptible insect studied | who.int |
These data points illustrate the variability in this compound toxicity across different non-human aquatic models and highlight the particular sensitivity of certain species like the stonefly.
Advanced Research Applications and Future Directions
Development of Allethrin (B1665230) as a Research Tool for Neurobiological Studies in Invertebrates
This compound, as a Type I pyrethroid, exerts its primary insecticidal effect by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects, leading to prolonged channel opening, hyperexcitation, and paralysis who.intherts.ac.uk. This specific interaction makes this compound a useful probe for studying the function and properties of invertebrate VGSCs. Research utilizing this compound allows for the investigation of channel kinetics, modulation, and the impact of mutations on channel sensitivity. While the primary target is VGSCs, studies have also indicated that this compound can modulate other ion channels, such as voltage-gated calcium channels (VGCCs), albeit with potentially differential effects on subtypes nih.gov. This broader interaction profile further enhances its utility in dissecting the complexity of invertebrate neurophysiology.
Studies have explored the neurobehavioral effects of pyrethroids, including this compound, in adult animals, demonstrating their impact on motor activity and other neurological endpoints researchgate.net. While these studies often focus on toxicity, the underlying mechanisms provide insights into neuronal function. The use of this compound in controlled laboratory settings allows researchers to induce specific neuronal responses in invertebrates, facilitating the study of neural circuits and behavior. For instance, investigations into feeding deterrence by pyrethroids, including this compound, in insects like the black blowfly Phormia regina suggest an interaction with the oral gustatory system, highlighting its potential in studying insect sensory perception and behavior mdpi.com.
Mechanistic Insights from this compound-Target Interactions Informing Chemical Biology and Drug Discovery
The detailed study of how this compound interacts with its protein targets, particularly ion channels, provides valuable mechanistic insights relevant to chemical biology and drug discovery. Understanding the binding sites, conformational changes induced by binding, and the resulting functional modulation of these channels can inform the design of novel small molecules with desired activities. mdpi.commdpi.comnih.gov
This compound's interaction with VGSCs serves as a model for understanding how lipophilic molecules can access and interact with transmembrane proteins. Research into the stereospecificity of this compound isomers and their differential effects on ion channels can guide the development of more selective and potent compounds. nih.govwikipedia.org The observation that this compound can also modulate VGCCs suggests potential off-target interactions that are important to consider in drug design to minimize unintended effects. nih.gov Chemical biology approaches, including chemical proteomics, are increasingly used to identify the targets of small molecules, and studies on compounds like this compound can contribute to refining these methodologies. mdpi.commdpi.com The knowledge gained from studying this compound's molecular interactions can potentially be applied to the design of new insecticides with improved efficacy and reduced off-target effects, or even to the discovery of compounds targeting similar channels in other organisms for therapeutic purposes, although this is a more speculative area.
Novel Approaches for Mitigating Resistance in Research Models and Field Populations
The widespread use of pyrethroid insecticides, including this compound, has led to the evolution of resistance in many insect populations. plos.orgpnas.orgelifesciences.org Understanding the mechanisms of resistance is crucial for developing strategies to mitigate it in both research models and field populations. Research on this compound resistance has identified several key mechanisms, including target-site insensitivity (e.g., mutations in VGSCs, often referred to as kdr mutations) and metabolic resistance (increased detoxification by enzymes like cytochrome P450 monooxygenases and esterases). pnas.orgnih.gov
Novel approaches to mitigating resistance in research involve developing insect strains with specific resistance mechanisms to study their impact on this compound efficacy and to screen for compounds that can overcome these mechanisms. In field populations, strategies include the judicious use of insecticides, rotation or mixtures of compounds with different modes of action, and the use of synergists that inhibit detoxification enzymes. elifesciences.org Research informed by this compound resistance studies is contributing to the development of integrated pest management strategies that aim to slow the evolution and spread of resistance. elifesciences.org Furthermore, studies on the genetic basis of resistance, such as tracking the frequency of kdr mutations, provide valuable data for monitoring resistance levels in field populations and guiding control efforts. nih.govcicr.org.in
Environmental Remediation Strategies Based on this compound Degradation Knowledge
This compound, like other pyrethroids, can persist in the environment, posing potential risks to non-target organisms. nih.govfrontiersin.orgresearchgate.net Research into the degradation pathways of this compound is crucial for developing effective environmental remediation strategies. This compound can undergo degradation through various processes, including photodegradation, chemical hydrolysis, and microbial biodegradation. nih.govfrontiersin.org
Microbial degradation is considered a promising approach for the bioremediation of this compound-contaminated sites. nih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org Studies have isolated and characterized microorganisms, including bacteria and fungi, capable of degrading this compound. nih.govresearchgate.netfrontiersin.org For example, the fungal strain Fusarium proliferatum strain CF2 has demonstrated efficient degradation of this compound under specific conditions. nih.gov Research focuses on identifying the enzymes involved in microbial degradation, such as carboxylesterases, which cleave the ester bond in this compound, and understanding the metabolic pathways. nih.govresearchgate.net This knowledge can be applied to develop bioaugmentation or biostimulation strategies to enhance the natural degradation of this compound in contaminated soils and water bodies. frontiersin.orgmdpi.comfrontiersin.org Data on degradation kinetics and the identification of intermediate metabolites are essential for evaluating the effectiveness and safety of bioremediation approaches. nih.govresearchgate.net
Here is a table summarizing data on microbial degradation of this compound:
| Microorganism | This compound Concentration (mg/L or mg/kg) | Degradation Percentage | Time Period | Reference |
| Fusarium proliferatum strain CF2 | 50 mg/L | 95.6% | 120 hours | nih.gov |
| Fusarium proliferatum strain CF2 | 50 mg/L | 100% | 144 hours | nih.gov |
| Bacillus megaterium strain HLJ7 | 50 mg/L | 96.5% | 11 days | researchgate.net |
| Bacillus megaterium strain HLJ7 | 50 mg/kg (in soil) | ~70.8% | 15 days | researchgate.net |
| Acidomonas sp. | Not specified | Not specified | Not specified | frontiersin.org |
| Sphingomonas trueperi strain CW3 | Not specified | Up to 93% | 7 days | researchgate.net |
Emerging Research Questions and Methodological Innovations in this compound Research
Current and future research on this compound is driven by emerging questions related to its sublethal effects, interactions with other environmental factors, and the development of more refined research methodologies. Emerging research questions include a more in-depth understanding of the sublethal impacts of this compound on insect behavior, physiology, and reproduction, which can have ecological consequences beyond direct mortality. mdpi.com Investigating the potential synergistic interactions between this compound and other pesticides or environmental contaminants is another critical area. mdpi.com
Methodological innovations in this compound research involve the use of advanced electrophysiology techniques to study ion channel modulation in detail, employing genetic tools to create and study insect models with specific gene modifications related to target sites or metabolic enzymes, and utilizing 'omics' approaches (e.g., transcriptomics, proteomics) to identify biomarkers of exposure and resistance. mdpi.commdpi.com The application of computational modeling and bioinformatics is also becoming increasingly important for predicting this compound-target interactions, understanding resistance evolution, and modeling environmental fate. nih.govpnas.orgcicr.org.in Furthermore, there is a growing need for standardized testing guidelines and methodologies to ensure comparability of research findings across different laboratories and studies, particularly in the context of resistance monitoring and environmental risk assessment. elifesciences.orgivcc.com
Q & A
Q. What standardized methodologies are recommended for quantifying Allethrin in plant extracts?
A validated high-performance thin-layer chromatography (HPTLC) densitometric method is widely used. Key steps include:
- Sample Preparation : Methanolic extraction of this compound from plant matrices, followed by dilution and triplicate application on TLC plates.
- Calibration : Linear regression analysis (40–320 ng/spot) with a correlation coefficient (r) ≥0.997.
- Validation : Intra-day and inter-day precision (% R.S.D. ranges: 0.15–0.46 and 0.26–0.61, respectively), limit of detection (LOD: 13 ng), and limit of quantification (LOQ: 40 ng). Recovery studies (80–120% spiking levels) confirm accuracy (average recovery: 99.88%) .
Q. What in vitro models are suitable for assessing this compound’s inhibitory effects on drug transporters?
HEK293 cells overexpressing transporters (e.g., OCT1, MATE1) are standard. Key protocols:
- Transport Assays : Use radiolabeled substrates (e.g., [¹⁴C]-TEA) with inhibitors (this compound) at varying concentrations.
- Data Analysis : Calculate IC₅₀ values via nonlinear regression of transporter activity (% inhibition vs. log[concentration]). For example, this compound inhibits OCT1 with an IC₅₀ of ~50 μM .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound biodegradation parameters?
- Experimental Design : Central composite design (CCD) to analyze interactions between pH, temperature, and culture time. For Fusarium proliferatum strain CF2:
- Model Validation : R² = 0.9823, F-value = 143.23 (p < 0.05) confirms significance.
- Optimal Conditions : pH 6.5, 30°C, and 7-day incubation achieve >90% degradation .
Q. How to address contradictions in transporter inhibition data across studies?
- Key Variables : Differences in cell lines (HEK vs. CHO), substrate concentrations, or incubation times.
- Case Example : this compound’s IC₅₀ for OCT1 varies between 50 μM (HEK-OCT1) and 100 μM (other models). Validate assays using positive controls (e.g., verapamil) and replicate experiments (n ≥ 3) .
Q. What analytical techniques confirm the formation of this compound-cyclodextrin inclusion complexes?
- Phase Solubility : AL-type diagram confirms 1:1 stoichiometry.
- Characterization :
Methodological Considerations
Q. How to ensure reproducibility in transporter inhibition studies?
Q. What statistical approaches resolve variability in biodegradation assays?
- ANOVA : Use for CCD-derived data to identify significant factors (p < 0.05).
- Error Metrics : Report means ± SEM and use triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
